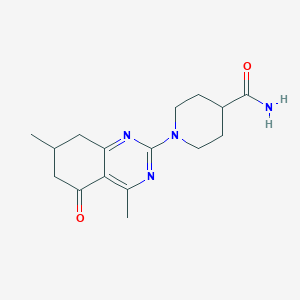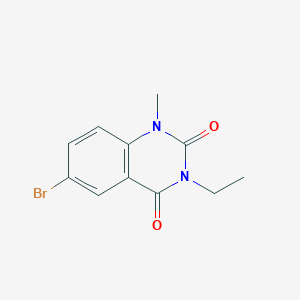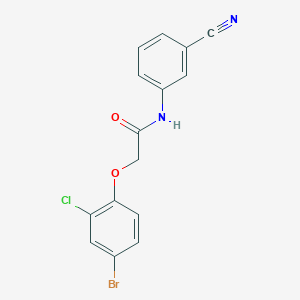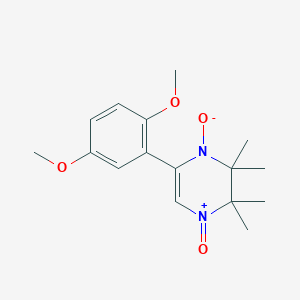
4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine
Descripción general
Descripción
4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine, also known as TBOA, is a synthetic compound that has been used in scientific research to study the mechanisms of action and physiological effects of glutamate transporters. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. In
Mecanismo De Acción
Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, where it is released by presynaptic neurons, into astrocytes and other glial cells. This process is essential for maintaining normal synaptic transmission and preventing excessive activation of glutamate receptors, which can lead to excitotoxicity. 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine inhibits glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate into the cells.
Biochemical and Physiological Effects
4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine has been shown to induce seizures and neuronal damage in animal models, which is consistent with the hypothesis that glutamate transporter dysfunction contributes to the pathogenesis of epilepsy and other neurological disorders. 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine has also been used to study the role of glutamate transporters in synaptic plasticity, learning, and memory. By inhibiting glutamate transporters, 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine can increase extracellular glutamate levels and enhance synaptic transmission, which can lead to long-term potentiation and other forms of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and synaptic plasticity. However, 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine is also a neurotoxic compound that can induce seizures and neuronal damage, which limits its use in certain experimental paradigms. Additionally, the effects of 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine on glutamate transporters can be influenced by the experimental conditions, such as the concentration and duration of exposure, which requires careful optimization of the experimental parameters.
Direcciones Futuras
There are several future directions for the study of 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine and glutamate transporters. One direction is to explore the therapeutic potential of glutamate transporter inhibitors for the treatment of neurological disorders such as epilepsy and stroke. Another direction is to investigate the role of glutamate transporters in synaptic plasticity and learning, and to develop new compounds that can modulate glutamate transporter activity with greater selectivity and safety. Finally, the development of new imaging techniques that can visualize glutamate transporter activity in vivo could provide valuable insights into the role of glutamate transporters in normal brain function and disease.
Aplicaciones Científicas De Investigación
4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine has been used extensively in scientific research to study the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. By inhibiting glutamate transporters, 4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)morpholine can increase extracellular glutamate levels and induce excitotoxicity, which is the process by which excessive glutamate causes neuronal damage and death.
Propiedades
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-5-7-16-8-6-14)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUEDPQMLWKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)

![N-1,3-benzodioxol-5-yl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4702371.png)
![N-benzyl-N-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4702383.png)
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)



![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4702432.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4702433.png)
![4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4702445.png)